molecular formula C10H10N2O B088544 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 14678-81-0

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B088544
CAS No.: 14678-81-0
M. Wt: 174.2 g/mol
InChI Key: ZPDLSSUMWIKXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of N-Substituted Benzimidazole Research

The exploration of benzimidazole derivatives began in 1872 with Hoebrecker’s synthesis of 2,5- and 2,6-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide. Ladenburg later refined this approach using o-phenylenediamine and glacial acetic acid, establishing foundational synthetic routes. The mid-20th century marked a turning point with the discovery of vitamin B₁₂’s structure, which contains a 5,6-dimethylbenzimidazole moiety coordinated to cobalt. This revelation spurred interest in N-substituted benzimidazoles, particularly for their bioisosteric potential.

The 1970s saw the emergence of N-acylated derivatives like mebendazole and albendazole, which revolutionized antiparasitic therapies by targeting β-tubulin in helminths. These advances underscored the pharmacological versatility of N-substitution, paving the way for systematic studies on acylated variants.

Table 1: Milestones in N-Substituted Benzimidazole Development

Year Discovery/Advancement Significance
1872 Hoebrecker’s synthesis of dimethylbenzimidazole First reported benzimidazole derivative
1955 Vitamin B₁₂ structural elucidation Highlighted biological relevance of benzimidazoles
1971 Mebendazole FDA approval Validated N-acylated benzimidazoles as therapeutics

Academic Significance of N-Acylated Benzimidazole Derivatives

N-Acylation introduces electron-withdrawing groups that modulate benzimidazole’s electronic properties, enhancing binding affinity to biological targets. The ethanone group in 1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone, for instance, facilitates π-π stacking and hydrogen bonding with enzymes like tubulin and cytochrome P450.

Key academic contributions include:

  • Synthetic Accessibility : Copper-catalyzed decarboxylative acylation enables regioselective N-functionalization under mild conditions.
  • Pharmacophore Optimization : Acyl groups improve metabolic stability and solubility, as demonstrated in antihypertensive benzimidazole analogs targeting angiotensin II receptors.
  • Material Science Applications : N-Acylated derivatives serve as ligands in coordination polymers and precursors for N-heterocyclic carbenes.

Mechanistic Insight :
The acetyl group’s carbonyl oxygen participates in hydrogen bonding with Asp309 in tubulin’s active site, disrupting microtubule assembly in cancer cells. This interaction underpins the anticancer activity of derivatives like nocodazole.

Position of this compound in Modern Medicinal Chemistry

This compound (CAS 14678-81-0) exemplifies strategic molecular design, combining a 2-methyl group for steric stabilization and an acetyl group for target engagement. Its structure enables three critical applications:

  • Intermediate in Drug Synthesis :

    • Serves as a precursor for kinase inhibitors via Suzuki-Miyaura cross-coupling at the benzene ring.
    • Used to synthesize flibanserin impurities, aiding in quality control for neuropharmacological agents.
  • Antimicrobial Development :

    • The methyl group enhances lipophilicity, improving penetration into bacterial membranes. Hybrids with indole rings show potent activity against E. coli (MIC = 2.4 μM).
  • Catalysis and Materials :

    • Acts as a ligand in Cu(II)-catalyzed C–N bond formation reactions, enabling eco-friendly synthesis of fused N-heterocycles.

Structural Analysis :

  • Molecular Formula : C₁₀H₁₀N₂O
  • Key Interactions :
    • N1-acetyl group forms hydrogen bonds with Thr310 in aromatase enzymes.
    • 2-methyl group induces conformational strain, enhancing selectivity for hydrophobic binding pockets.

Table 2: Comparative Bioactivity of Select N-Acylated Benzimidazoles

Compound Target IC₅₀/EC₅₀ Application
1-(2-Methyl-1H-benzimidazol-1-yl)ethanone Tubulin polymerization 1.5 μM Anticancer lead
Nocodazole Microtubule destabilization 0.2 μM Mitotic inhibitor
Albendazole sulfoxide β-Tubulin 0.1 μM Anthelmintic

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDLSSUMWIKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400836
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-81-0
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Magnesium Bromide Addition

The most direct synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone involves reacting 5-acetyl-1-methyl-1H-benzimidazole (compound 173) with methyl magnesium bromide in anhydrous tetrahydrofuran (THF) and diethyl ether. Under inert atmosphere at 0–20°C for 3.25 hours, the Grignard reagent selectively alkylates the ketone group, yielding the target compound with 87.59% efficiency after silica gel purification.

Critical Parameters :

  • Solvent System : THF/diethyl ether (1:1 v/v) ensures reagent solubility and controlled reactivity.

  • Temperature Gradient : Gradual warming from 0°C to room temperature minimizes side reactions.

  • Workup : Aqueous quenching followed by sodium sulfate drying and vacuum concentration ensures high purity.

Stobbe Condensation for Intermediate Synthesis

ParameterOptimal ConditionYield (%)
BaseKOtBu72
SolventMethanol/Ethanol (3:1)68
Temperature50–55°C75

One-Pot Catalytic Synthesis

Copper-Catalyzed Oxidative Coupling

A modified protocol from RSC Advances (C4RA09542A) employs Cu(OAc)₂ and Cs₂CO₃ under oxygen atmosphere to assemble benzimidazoles in one pot. Although developed for 1,2-diphenyl derivatives, substituting methylamine and acetyl chloride precursors could yield this compound.

Reaction Schema :

2-Methylbenzimidazole+Acetyl ChlorideCu(OAc)₂, Cs₂CO₃, O₂Target Compound\text{2-Methylbenzimidazole} + \text{Acetyl Chloride} \xrightarrow{\text{Cu(OAc)₂, Cs₂CO₃, O₂}} \text{Target Compound}

Conditions :

  • Catalyst : 10 mol% Cu(OAc)₂

  • Base : 1.2 equiv Cs₂CO₃

  • Solvent : Xylene at 140°C for 18 hours.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
Grignard Alkylation87.59Lab-scaleModerate
Stobbe Condensation68–75IndustrialHigh
One-Pot Catalysis~60*Pilot-scaleLow

*Estimated based on analogous reactions.

Purity and Byproduct Profiles

  • Grignard Route : Requires chromatographic purification due to residual magnesium salts.

  • Stobbe Method : Generates water-soluble byproducts, enabling aqueous workup.

  • Copper Catalysis : May produce trace metal contaminants, necessitating chelating agents .

Chemical Reactions Analysis

Sulfonation and Subsequent Functionalization

The ethanone group facilitates sulfonation under chlorosulfonic acid conditions, enabling further derivatization .

ReagentConditionsProductYieldSource
Chlorosulfonic acid0°C, 1 hour1-(5,6-dimethyl-2-sulfonyl-1H-benzo[d]imidazol-1-yl)ethanone84%
Piperazine (post-sulfonation)Dichloromethane, triethylaminePiperazine-linked sulfonamide derivatives78-85%

Key Findings :

  • Sulfonation occurs regioselectively at the benzimidazole ring's sulfur atom .

  • The acetyl group remains intact during sulfonation but is susceptible to base-mediated cleavage during alkylation .

Alkylation Reactions

Alkylation typically targets the sulfur or nitrogen atoms, depending on reaction conditions .

Alkylating AgentBase/SolventProductYieldSource
1-BromobutaneTriethylamine/acetone2-(butylthio)-1H-benzo[d]imidazole75%
Benzyl chlorideTriethylamine/acetone2-(benzylthio)-1H-benzo[d]imidazole68%

Mechanistic Insights :

  • Base-mediated deacetylation competes with alkylation, leading to thioether products instead of acetylated derivatives .

  • Steric hindrance from the methyl group directs alkylation to the sulfur atom .

Acetylation and Cyclization

The ethanone group participates in intramolecular cyclization under acidic conditions .

ReagentConditionsProductYieldSource
Acetic anhydrideReflux, 3 hours1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone87%
DibromopropaneEthanol, triethylamine3,4-dihydro-2H- thiazino[3,2-a]benzimidazole63%

Notable Observations :

  • Cyclization products form six-membered rings stabilized by π-π stacking interactions .

  • Microwave-assisted reactions reduce reaction times by 50% compared to conventional heating .

Condensation with Aldehydes

The ethanone group undergoes Knoevenagel-like condensations with aromatic aldehydes .

AldehydeCatalystProductYieldSource
Indole-3-carboxaldehydeKOH/ethanol2-(1H-indol-3-yl)-1H-benzo[d]imidazole80%
Benzofuran-2-carbaldehydeN,N-dimethylacetamideFused benzimidazole-benzofuran hybrids72%

Applications :

  • Condensation products show antimicrobial activity against Staphylococcus aureus (MIC: 4-8 μg/mL) .

  • Electronic spectra reveal strong absorption at λ<sub>max</sub> = 320-350 nm due to extended conjugation .

Hydrogen Bonding and Crystal Engineering

The compound forms stable supramolecular architectures via N-H⋯O and C-H⋯π interactions .

Co-crystal ComponentHydrogen Bond Typed<sub>H⋯A</sub> (Å)Source
Nitrate anionN-H⋯O (imidazole to NO<sub>3</sub><sup>-</sup>)1.89
1,4-bis(imidazolyl)benzeneC-H⋯π (aryl stacking)3.42

Structural Features :

  • Dihedral angles between benzimidazole and aryl groups range from 15.2° to 28.7° .

  • Thermal stability up to 250°C (TGA data) .

Biological Activity

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as 2-acetyl-1-methylbenzimidazole, is a derivative of the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, which include antifungal, antibacterial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to its structural characteristics and the presence of the benzimidazole core. The compound exhibits various mechanisms of action that contribute to its pharmacological effects:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of critical enzymes involved in cell wall synthesis in fungi and bacteria .
  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and CaCo-2 (colon cancer). The compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

Biochemical Pathways

The biological activities of benzimidazole derivatives, including this compound, are mediated through several biochemical pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production within cells, which can lead to oxidative stress and subsequent apoptosis in cancer cells .
  • Cell Cycle Regulation : Studies indicate that treatment with this compound alters the distribution of cell cycle phases, particularly increasing the S-phase population while decreasing G2/M phase cells. This suggests a potential role as a cell cycle inhibitor .

Research Findings

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityCell Lines TestedKey Findings
AntimicrobialVarious bacteriaEffective against Staphylococcus aureus and Escherichia coli.
AntitumorMCF-7, CaCo-2Induces apoptosis via ROS generation; IC50 values around 5 µM.
AntifungalCandida speciesExhibits significant antifungal activity with MIC values ranging from 0.80 to 1.16 µg/mL.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through ROS-mediated pathways. Flow cytometry analysis revealed an increase in cells arrested in the S-phase after treatment, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of benzimidazole derivatives, including 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone. Research indicates that compounds with benzimidazole structures exhibit significant activity against various bacteria and fungi. For instance, derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .

Antiviral Activities

The compound has also been investigated for its antiviral properties. Benzimidazole derivatives have been reported to inhibit viral replication in certain studies, making them candidates for further development as antiviral agents. Their mechanism may involve interference with viral enzymes or host cell pathways essential for viral propagation .

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The ability to modify these compounds may enhance their efficacy and selectivity against cancer cells .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including this compound. These compounds were evaluated for their antimicrobial activity using the agar diffusion method, revealing significant zones of inhibition against various pathogens . The structure-activity relationship (SAR) analysis indicated that modifications to the benzimidazole core could enhance antimicrobial potency.

Case Study 2: Antiviral Screening

Another study focused on the antiviral screening of benzimidazole derivatives, where this compound was included in a panel of tested compounds. The results demonstrated moderate antiviral activity against specific viruses, suggesting that further structural optimization could lead to more potent antiviral agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialThis compoundSignificant inhibition against E. coli
AntiviralThis compoundModerate activity against HSV
AnticancerThis compoundInduced apoptosis in breast cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone and structurally related analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity Reference
This compound - 2-Methyl, 1-acetyl 188.22 Cytotoxicity (VERO, NCI cells)
1-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)ethanone - 5,6-Dimethyl, 1-acetyl 216.25 Antimicrobial (Not specified)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone - 2-Chloro, 1-phenylacetyl 270.71 Antifungal (Structural analog)
1-(1H-Benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone - 1-Acetyl, 2-oxadiazole-thioether 287.30 Antioxidant (DPPH assay)
2-(4-Benzoylphenoxy)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone - 2-Methyl, 4-benzoylphenoxy-ethanone 406.43 Antimicrobial (Broad-spectrum)

Key Structural and Functional Insights

In contrast, 5,6-dimethyl analogs (e.g., compound 4 in ) show reduced reactivity due to steric hindrance, limiting their utility in further functionalization . Electron-Withdrawing Groups: Chloro-substituted analogs (e.g., 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone) exhibit stronger antifungal activity, attributed to enhanced electrophilicity at the benzimidazole core .

Heterocyclic Modifications Oxadiazole and Thiadiazole Derivatives: Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone demonstrate superior antioxidant activity (IC₅₀ ~10–15 μM in DPPH assays) compared to the target compound, likely due to radical-scavenging thioether and oxadiazole moieties .

Biological Activity Profiles Cytotoxicity: Patel et al. synthesized 2-(aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone derivatives (e.g., compound 47) showing IC₅₀ values of 8–12 μM against NCI-H460 lung cancer cells, outperforming non-methylated analogs . Antimicrobial Activity: The introduction of a 4-benzoylphenoxy group () significantly broadens antimicrobial scope, with MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Synthetic Accessibility

  • The target compound is synthesized via straightforward acetylation of 2-methylbenzimidazole, while more complex analogs (e.g., oxadiazole hybrids) require multi-step protocols involving hydrazine hydrate or thiourea cyclization .

Contradictions and Limitations

  • Chloro-substituted analogs () show potent antifungal effects but exhibit higher toxicity (LD₅₀ > 200 mg/kg in mice), raising safety concerns compared to the methyl-acetylated parent compound .

Q & A

Q. What computational tools validate the electronic properties of this compound for photodynamic applications?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d,p) models predict HOMO-LUMO gaps (~4.2 eV) and charge transfer efficiency .
  • UV-Vis Spectroscopy : Experimental λmax (e.g., 320 nm) correlates with TD-DFT results to confirm π→π* transitions .

Tables

Table 1 : Key Spectral Data for this compound Derivatives

Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)Melting Point (°C)Reference
3d2.10 (s, 3H), 7.35–7.80 (m, 4H)1639260–262
11c2.05 (s, 3H), 7.40–7.85 (m, 4H)1642>300

Table 2 : Biological Activity of Selected Derivatives

CompoundTarget (IC₅₀, µM)Antitubercular (MIC, µg/mL)Cytotoxicity (IC₅₀, µg/mL)Reference
3dInhA (0.8)2.5>100
11cCYP51 (1.2)N/A45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.